(+/-)-Carazolol-d7

Vue d'ensemble

Description

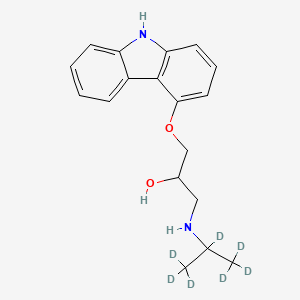

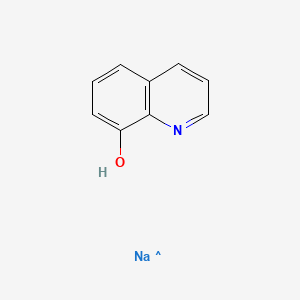

(-)-Carazolol-d7 is a synthetic compound with a unique structure and a variety of applications in scientific research. It is a chiral compound, meaning it exists in two forms that are mirror images of each other. The d7 indicates that the compound has seven deuterium atoms, which are heavier versions of hydrogen atoms. This makes the compound more stable and easier to use in experiments. (-)-Carazolol-d7 is a useful tool for researchers in many fields, including biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Internal Standard for Quantification

Carazolol-d7 is used as an internal standard for the quantification of carazolol by GC- or LC-MS . This means it is used in analytical chemistry to improve the precision and accuracy of the quantification of carazolol.

β-Adrenergic Receptor Ligand

Carazolol-d7 is a β-adrenergic receptor (β-AR) ligand . It has a high affinity for human β1-, β2-, and β3-ARs . This makes it useful in research related to these receptors and their role in various physiological processes.

Cardiovascular System Research

Carazolol-d7 is used in research related to the cardiovascular system . It can be used to study hypertension, heart arrhythmia, and other cardiovascular diseases .

Toxicology & Xenobiotic Metabolism Research

Carazolol-d7 is used in research related to toxicology and xenobiotic metabolism . It can be used to study environmental toxicology, including aquatic toxicology .

Mass Spectrometry Application

Carazolol-d7 is used in mass spectrometry . It can be used to study the mass-to-charge ratio of ions, which is useful in identifying and quantifying molecules.

Pharmaceutical and Veterinary Residue Reference

Carazolol-d7 is used as a reference standard in the analysis of pharmaceutical and veterinary residues . This helps in ensuring the safety and quality of food and beverage products.

Environmental Monitoring

Carazolol-d7 has been found in wastewater effluent . Therefore, it can be used in environmental monitoring and pollution studies.

Stress Reduction in Livestock

Formulations containing carazolol have been used to reduce stress in livestock during transport . This application is important in animal welfare and livestock management.

Mécanisme D'action

Target of Action

Carazolol-d7, also known as (+/-)-Carazolol-d7, is a β-adrenergic receptor (β-AR) ligand . It has a high affinity for the human β1-, β2-, and β3-ARs . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .

Mode of Action

Carazolol-d7 interacts with its targets, the β-adrenergic receptors, by binding to them . This binding reduces epinephrine-induced increases in mean arterial blood pressure and heart rate . The compound is also an inverse agonist of the β-adrenergic receptor .

Biochemical Pathways

The biochemical pathways affected by Carazolol-d7 are those involving the β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . The β2-adrenergic receptor, for example, binds epinephrine .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Carazolol-d7’s action involve a reduction in epinephrine-induced increases in mean arterial blood pressure and heart rate . This is achieved through its interaction with the β-adrenergic receptors.

Action Environment

The action, efficacy, and stability of Carazolol-d7 can be influenced by various environmental factors. For instance, it has been found in wastewater effluent , suggesting that it can remain stable in such environments. Additionally, formulations containing Carazolol have been used to reduce stress in livestock during transport , indicating that its action can be effective in diverse environments.

Propriétés

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQGZPYHWWCEB-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746815 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173021-02-7 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)

![(3aS,5S)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)